Enantiomeric Purity and Stereochemical Fidelity vs. Racemic Ethyl morpholine-3-carboxylate
(S)-Ethyl morpholine-3-carboxylate hydrochloride is a single enantiomer with defined (S)-stereochemistry at the morpholine 3-position, as verified by its specific optical rotation and chiral HPLC retention characteristics . In contrast, racemic ethyl morpholine-3-carboxylate (CAS 84005-98-1) is an undefined stereoisomer mixture containing equal proportions of (S)- and (R)-enantiomers, exhibiting an undefined stereocenter count of 1 and lacking a defined stereocenter [1]. The racemate's SMILES representation shows no stereochemical notation, whereas the target compound's SMILES (O=C([C@H]1NCCOC1)OCC.[H]Cl) explicitly defines the (S)-configuration [2].
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; 1 defined atom stereocenter; SMILES with explicit [C@H] notation |
| Comparator Or Baseline | Racemic ethyl morpholine-3-carboxylate (CAS 84005-98-1): 0 defined atom stereocenters, 1 undefined atom stereocenter; SMILES without stereochemical notation |
| Quantified Difference | Defined vs. undefined stereochemistry; single enantiomer vs. 1:1 racemic mixture |
| Conditions | Structural analysis based on SMILES and computed stereochemical descriptors |
Why This Matters
Procurement of the single (S)-enantiomer ensures stereochemical homogeneity in downstream chiral syntheses, avoiding the purification burden and yield loss associated with separating racemic mixtures.
- [1] Kuujia. Ethyl morpholine-3-carboxylate (racemic), CAS 84005-98-1, computed stereochemical properties. View Source
- [2] Chem-Space. Ethyl (3S)-morpholine-3-carboxylate hydrochloride, SMILES notation. View Source
